

An In-depth Technical Guide to 2-(2-prop-2-ynoxyethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-(Allyloxy)ethoxy)ethanol

Cat. No.: B084680

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-prop-2-ynoxyethoxy)ethanol (CAS No. 7218-43-1). It details its physicochemical properties, safety protocols, synthesis, and key applications, particularly its role as a versatile PEG linker in bioconjugation and drug discovery. This document is intended to serve as a core resource for professionals in the fields of chemical synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and characterization data to support advanced research and development.

Introduction

2-(2-prop-2-ynoxyethoxy)ethanol, also known by synonyms such as propargyl-PEG2-OH, is a bifunctional molecule belonging to the polyethylene glycol (PEG) family.^{[1][2]} Its structure incorporates a terminal propargyl group (a reactive alkyne) and a primary hydroxyl group, connected by a flexible diethylene glycol spacer. This unique architecture makes it an invaluable building block in modern organic and medicinal chemistry. The propargyl group allows for highly efficient and specific covalent bond formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2]} The terminal hydroxyl group provides a convenient handle for further chemical modification and attachment to other molecules. Its PEG linker enhances water solubility and biocompatibility of resulting conjugates, which is highly desirable in pharmaceutical and biological applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(2-prop-2-ynoxyethoxy)ethanol are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Physicochemical Data

Property	Value	Reference(s)
IUPAC Name	2-(2-prop-2-ynoxyethoxy)ethanol	[3]
CAS Number	7218-43-1	[1]
Molecular Formula	C ₇ H ₁₂ O ₃	[2][4]
Molecular Weight	144.17 g/mol	[2][3]
Appearance	Colorless to Pale Yellow Oil/Liquid	[1]
Density	1.044 - 1.06 g/cm ³	[1][4]
Boiling Point	225.6 °C at 760 mmHg	[1]
Flash Point	90.3 °C	[1]
Refractive Index	1.453	[1]
Solubility	Soluble in Acetone, Chloroform, Ethyl Acetate	General chemical knowledge

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of 2-(2-prop-2-ynoxyethoxy)ethanol. The following are expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

- δ ~2.4 ppm (t, 1H): Corresponds to the acetylenic proton (C \equiv C-H). The triplet splitting is due to long-range coupling with the methylene protons.

- δ ~2.8 ppm (br s, 1H): The hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.
- δ ~3.5-3.8 ppm (m, 8H): A complex multiplet region corresponding to the four methylene groups of the ethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-OH).
- δ ~4.2 ppm (d, 2H): The methylene protons adjacent to the alkyne (C \equiv C-CH₂-O-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- δ ~58 ppm: Corresponds to the propargylic carbon (-CH₂-C \equiv CH).
- δ ~61 ppm: The terminal carbon of the ethylene glycol chain bearing the hydroxyl group (-CH₂-CH₂-OH).
- δ ~69-72 ppm: A series of peaks for the internal carbons of the ethylene glycol chain.
- δ ~75 ppm: The acetylenic carbon bearing the proton (-C \equiv CH).
- δ ~80 ppm: The quaternary acetylenic carbon (-C \equiv CH).

IR (Infrared) Spectroscopy

- ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
- ~3300 cm⁻¹ (sharp): \equiv C-H stretching of the terminal alkyne.
- ~2900 cm⁻¹: C-H stretching of the alkyl chains.
- ~2100 cm⁻¹ (weak): C \equiv C stretching of the alkyne.
- ~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages.

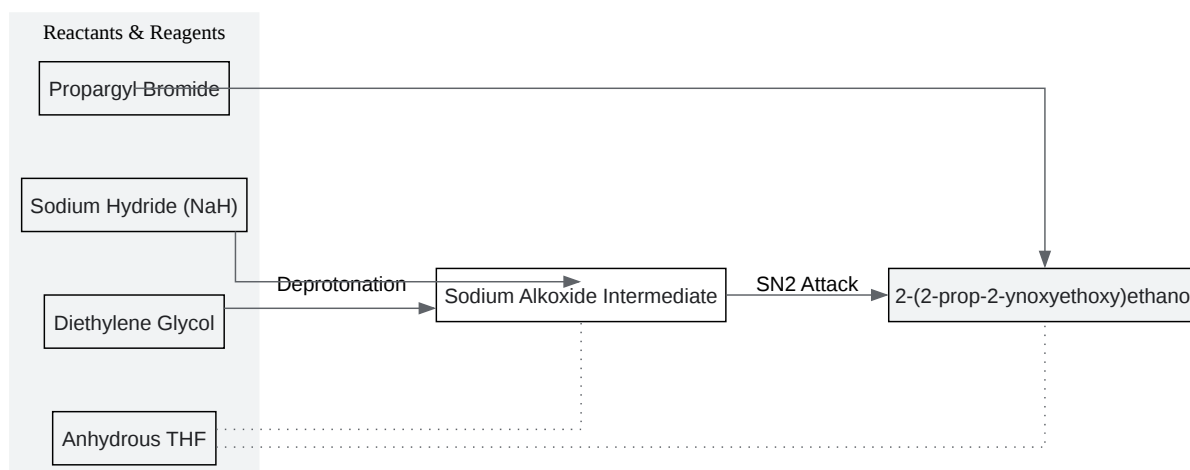
Mass Spectrometry (MS)

- [M+H]⁺: Expected at m/z 145.08.
- [M+Na]⁺: Expected at m/z 167.06.

Synthesis and Experimental Protocols

Synthesis of 2-(2-prop-2-ynoxyethoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers. This protocol describes the synthesis of 2-(2-prop-2-ynoxyethoxy)ethanol from diethylene glycol and propargyl bromide.



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Caption: Williamson Ether Synthesis of the target compound.

Materials and Equipment:

- Diethylene glycol
- Propargyl bromide (80% in toluene)

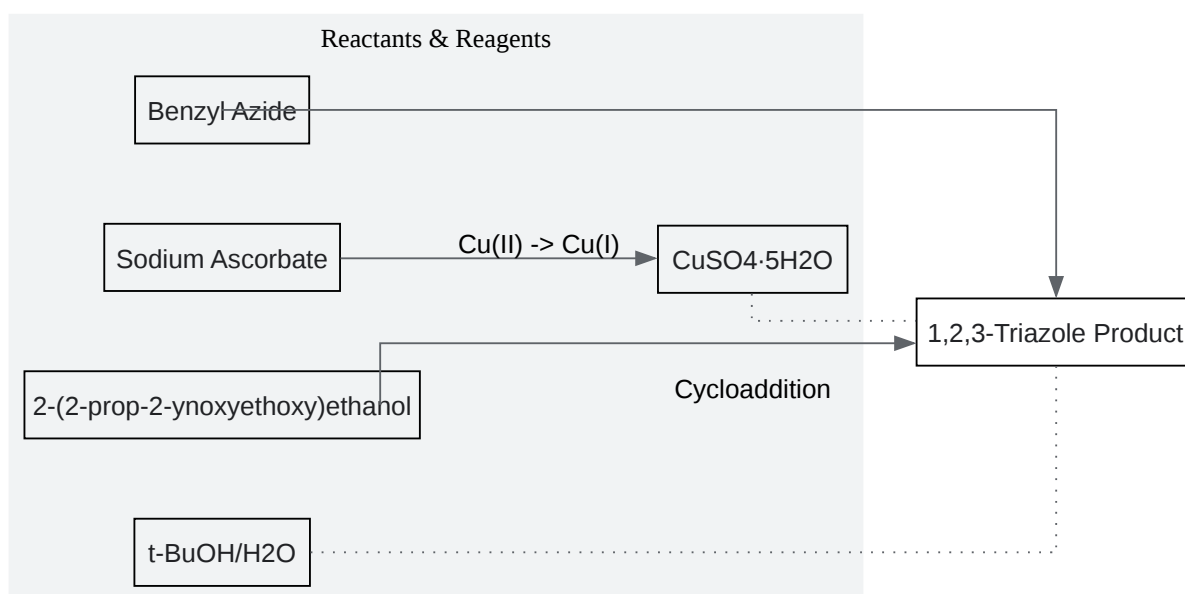
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Alkoxide Formation:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethylene glycol (5 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
- **Etherification:** Cool the reaction mixture back to 0 °C. Add propargyl bromide (1 equivalent) dropwise via a dropping funnel over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- **Work-up:** Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine.
- **Purification:** Dry the combined organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-(2-prop-2-ynoxyethoxy)ethanol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction of 2-(2-prop-2-ynoxyethoxy)ethanol with an azide, exemplified by benzyl azide.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Equipment:

- 2-(2-prop-2-ynoxyethoxy)ethanol
- Benzyl azide
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate

- tert-Butanol (t-BuOH) and deionized water
- Reaction vial, magnetic stirrer

Procedure:

- **Reaction Setup:** In a reaction vial, dissolve 2-(2-prop-2-ynoxyethoxy)ethanol (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of t-BuOH and water.
- **Catalyst Addition:** To the stirring solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.01 equivalents).
- **Reaction:** Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The resulting triazole product can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

The unique bifunctional nature of 2-(2-prop-2-ynoxyethoxy)ethanol makes it a highly sought-after reagent in several advanced applications:


- **Bioconjugation:** The alkyne group serves as a handle for "clicking" onto azide-modified biomolecules, such as proteins, peptides, and nucleic acids. The hydrophilic PEG linker can improve the solubility and reduce the immunogenicity of the resulting bioconjugates.
- **PROTACs Development:** It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This molecule can act as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
- **Functional Materials:** The terminal alkyne can be used to functionalize surfaces or polymerize into advanced materials with tailored properties.

- Enzyme Inhibitor Synthesis: It has been used as a reactant in the preparation of divalent ligands designed to act as inhibitors for enzymes like E. coli β -galactosidase.[2]

Safety and Handling

Proper safety precautions are essential when handling 2-(2-prop-2-ynoxyethoxy)ethanol.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat and sources of ignition. For long-term storage, refrigeration at 2-8 °C under an inert atmosphere is recommended to maintain its quality and prevent degradation.

Conclusion

2-(2-prop-2-ynoxyethoxy)ethanol is a versatile and valuable chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a reactive alkyne, a modifiable hydroxyl group, and a biocompatible PEG linker, provides a powerful platform for the construction of complex molecular architectures. The reliable synthetic routes and its utility in high-efficiency click chemistry reactions ensure its continued importance in the development of novel therapeutics, diagnostic agents, and advanced materials. This guide provides the core technical information required for its effective and safe utilization in a research setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-prop-2-ynoxyethoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084680#iupac-name-2-2-prop-2-enoxyethoxy-ethanol-properties]

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